MS049
CAS No.: 1502816-23-0
Cat. No.: VC0536357
Molecular Formula: C15H24N2O
Molecular Weight: 248.37
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1502816-23-0 |
---|---|
Molecular Formula | C15H24N2O |
Molecular Weight | 248.37 |
IUPAC Name | N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine |
Standard InChI | InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 |
Standard InChI Key | HBOJWAYLSJLULG-UHFFFAOYSA-N |
SMILES | CNCCN1CCC(CC1)OCC2=CC=CC=C2 |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
MS049 possesses the following chemical properties:
The compound contains an ethylenediamino moiety that functions as an arginine mimetic, anchoring in the substrate binding channel of the target enzymes . This structural feature is critical for its inhibitory activity against PRMT4 and PRMT6. The SAR studies that led to MS049 explored three distinct regions of the scaffold: the piperidinylethanamine region, the middle linker, and the phenyl ring substituents .
MS049 is typically available as a hydrochloride salt for research purposes and should be stored as a powder at -20°C, where it remains stable for up to three years .
Mechanism of Action and Potency
MS049 functions as a potent inhibitor of the methyltransferase activities of both PRMT4 and PRMT6. The mechanism of action studies revealed that the ethylenediamino group forms direct and water-mediated hydrogen bonds with key residues in the arginine binding pockets of the target enzymes . In PRMT6, these interactions involve residues Glu155, Glu164, and His317, as determined through co-crystal structures . This binding mode effectively mimics the arginine substrate, thereby preventing the natural substrate from accessing the active site.
To assess the mechanism of action of MS049 (compound 17 in the research literature), investigators evaluated the effect of S-adenosylmethionine (SAM) and peptide concentrations on IC50 values against PRMT4 and PRMT6 . The results confirmed that MS049 interacts with the substrate binding site rather than the cofactor binding site.
Table 1 below summarizes the IC50 values of MS049 (compound 17) and related compounds against PRMT4 and PRMT6:
Compound | IC50 (nM) for PRMT4 | IC50 (nM) for PRMT6 |
---|---|---|
MS049 (17) | 34 ± 10 | 43 ± 7 |
11 | 6,250 ± 280 | 9,340 ± 1,820 |
5 | 890 ± 140 | 170 ± 39 |
12 | 149 ± 24 | 90 ± 16 |
16 | 108 ± 21 | 56 ± 7 |
18 | 98 ± 13 | 92 ± 11 |
19 | 103 ± 7 | 116 ± 24 |
20 | 177 ± 19 | 107 ± 25 |
As demonstrated in this table, MS049 (compound 17) exhibits the highest potency for PRMT4 among all the derivatives, while maintaining excellent potency for PRMT6 .
Cellular Activity and Applications
Beyond its potent biochemical activity, MS049 demonstrates excellent cellular activity, effectively inhibiting the methyltransferase functions of PRMT4 and PRMT6 in cellular environments . In HEK293 cells, MS049 treatment leads to a concentration-dependent reduction in the levels of cellular asymmetric arginine dimethylation marks specific to PRMT4 and PRMT6 .
Specifically, MS049 reduces the levels of Med12me2a, a known methylation target of PRMT4, and H3R2me2a, a primary methylation target of PRMT6, in HEK293 cells . The effect of 8 μM MS049 treatment on H3R2me2a marks was comparable to that observed with a catalytically inactive mutant of the enzyme, demonstrating the compound's efficacy in cellular systems .
HEK293 cells used for these studies were grown in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL) . The cellular assays validated that MS049 can effectively penetrate cell membranes and inhibit its target enzymes in a physiologically relevant context, making it a valuable tool for investigating the biological functions of PRMT4 and PRMT6 in various cellular processes.
Development and Structure-Activity Relationship Studies
The development of MS049 involved comprehensive structure-activity relationship (SAR) studies that explored three critical regions of the initial scaffold represented by compound 4 . These regions included the piperidinylethanamine moiety, the middle linker, and the phenyl ring substituents.
Piperidinylethanamine Region SAR
The SAR studies of the piperidinylethanamine region revealed that the ethylenediamino group is crucial for interaction with the arginine binding site . Small substituents on the terminal primary amino group, such as a methylamino group, were well tolerated, while bulkier groups reduced potency . Increasing the distance between the two nitrogen atoms using a 1,3-diaminopropyl group abolished the inhibitory activity, confirming the critical role of the ethylenediamino group in target binding .
Exploration of the piperidinyl region showed that switching the 4-benzyl group at the piperidinyl ring to the 3-position increased potency for PRMT4 while maintaining potency for PRMT6 . Replacement of the 6-membered piperidinyl ring with a 5-membered pyrrolidinyl ring also affected activity, highlighting the importance of this structural feature for optimal binding .
Middle Linker SAR
Investigation of the middle linker region focused on varying linker lengths and introducing different heteroatoms and functional groups . This approach was based on the hypothesis that altering the linker could direct the phenyl group to different locations within the binding site, thereby affecting inhibitor-protein interactions .
Phenyl Ring Substituents SAR
The SAR studies also explored various substituents on the phenyl ring, examining electron-donating and electron-withdrawing groups with different steric properties at the 2-, 3-, or 4-positions . These compounds were synthesized using a 4-step parallel synthetic sequence involving nucleophilic substitution reactions, deprotection, reductive amination, and further deprotection steps .
The exploration of phenyl ring substituents was undertaken using compound 17 (MS049) as the starting point since it was identified as the most potent dual inhibitor from the middle linker SAR studies . This systematic approach to exploring structural modifications in three key regions ultimately led to the identification of MS049 as the optimal compound with the desired potency and selectivity profile.
Pack Size | Price |
---|---|
2 mg | $30 |
5 mg | $47 |
10 mg | $77 |
25 mg | $160 |
50 mg | $247 |
100 mg | $372 |
200 mg | $548 |
1 mL x 10 mM (in DMSO) | $50 |
These options provide researchers with flexibility in acquiring the appropriate amount of MS049 for their specific research needs.
MS049N - The Negative Control
MS049N (compound 46) was specifically developed as a negative control for chemical biology studies involving MS049 . This compound is structurally related to MS049 but is designed to be inactive in both biochemical and cellular assays . The availability of such a control compound is particularly valuable for validating the specificity of biological effects observed with MS049.
The development of MS049N alongside MS049 demonstrates the comprehensive approach taken in creating high-quality chemical probes that include suitable control compounds . This feature enhances the utility of MS049 in research settings by allowing researchers to distinguish between specific on-target effects and potential off-target or non-specific effects.
Like MS049, MS049N is available for request through the same channels that supply MS049 , facilitating side-by-side comparison studies in various experimental settings.
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